molecular formula C14H8F3NO5 B6409810 2-Nitro-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261832-71-6

2-Nitro-4-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409810
CAS RN: 1261832-71-6
M. Wt: 327.21 g/mol
InChI Key: SCLZZEJZIFUEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(3-trifluoromethoxyphenyl)benzoic acid, 95% (2-N4-3-TFMPBA) is an organic compound belonging to the nitrobenzoic acid family. It is a white crystalline solid with a melting point of about 215°C. 2-N4-3-TFMPBA is a widely used reagent in organic synthesis, and has been employed in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

2-N4-3-TFMPBA has been used in a variety of scientific research applications. It has been employed in the synthesis of a number of organic compounds, such as 2-amino-4-(3-trifluoromethoxyphenyl)benzoic acid, which has been used in the synthesis of a variety of drugs. In addition, 2-N4-3-TFMPBA has been used as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of a variety of other compounds, including 4-nitro-3-trifluoromethoxyphenylbenzoic acid, which has been used in the synthesis of a number of pharmaceuticals.

Mechanism of Action

2-N4-3-TFMPBA is a nitrobenzoic acid, and as such it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins. Specifically, it is believed to inhibit the enzyme tryptophan synthase, which is involved in the synthesis of tryptophan, an essential amino acid. In addition, it is believed to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, an essential component of DNA.
Biochemical and Physiological Effects
2-N4-3-TFMPBA has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins and DNA. In addition, it has been shown to reduce the activity of enzymes involved in the synthesis of lipids, and to reduce the activity of enzymes involved in the metabolism of carbohydrates. Furthermore, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

2-N4-3-TFMPBA has several advantages when used in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is stable in a variety of solvents, making it suitable for a wide range of applications. Third, it is non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very stable in the presence of light or heat, making it unsuitable for long-term storage or use in high temperature reactions.

Future Directions

2-N4-3-TFMPBA has a wide range of potential applications in scientific research. One potential application is in the development of new drugs, as it has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins and DNA. Additionally, it could be used in the development of new catalysts for organic synthesis, as it has been shown to be an effective reagent for the synthesis of a variety of organic compounds. Finally, it could be used in the development of new materials, as it has been shown to be a good source of nitro groups for the synthesis of polymers.

Synthesis Methods

2-N4-3-TFMPBA can be synthesized by several methods. One method is the reaction of 4-bromo-3-trifluoromethoxyphenylbenzoic acid with nitric acid in acetic acid. This reaction produces the desired product and a by-product of 4-nitro-3-trifluoromethoxyphenylbenzoic acid. Another method involves the reaction of 4-bromo-3-trifluoromethoxyphenylbenzoic acid with sodium nitrite in acetic acid, which yields the desired product.

properties

IUPAC Name

2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZZEJZIFUEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691780
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261832-71-6
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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